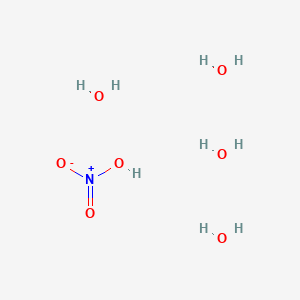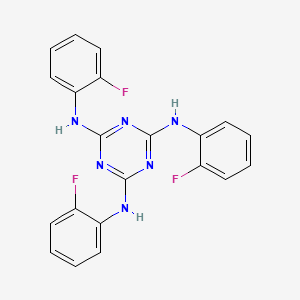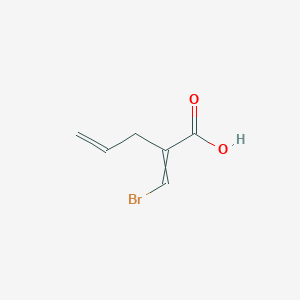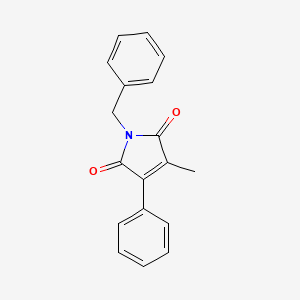![molecular formula C17H10N2O B14251076 9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl- CAS No. 213837-38-8](/img/structure/B14251076.png)
9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl- is a heterocyclic compound that has garnered interest due to its potential pharmacological activities. This compound is a key intermediate in the synthesis of various heterocyclic structures, which are often explored for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl- typically involves multi-step reactions. One efficient approach utilizes a three-step sequence:
Metalation of 1,2,4-triazines:
Cyclization: This step involves the formation of the indeno-pyrimidinone core structure.
Functionalization: Introduction of the phenyl group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar multi-step organic synthesis protocols, often involving metal-catalyzed reactions and cyclization steps.
Analyse Chemischer Reaktionen
Types of Reactions
9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl- has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: It is explored for its potential pharmacological activities, such as non-peptide NK1 antagonists.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of molecular force fields for molecular dynamics or Monte Carlo simulations of biomolecular systems
Wirkmechanismus
The mechanism of action of 9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Indeno[2,1-b]pyridin-9-one: Another heterocyclic compound with similar structural features.
9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile: A compound with a similar indeno core but different functional groups.
2-Methylindeno[2,1-d]pyrimidin-9-one: A methyl-substituted analog of the compound .
Uniqueness
9H-Indeno[2,1-d]pyrimidin-9-one, 2-phenyl- is unique due to its specific structural features and potential pharmacological activities. Its phenyl group at the 2-position and the indeno-pyrimidinone core structure contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
213837-38-8 |
|---|---|
Molekularformel |
C17H10N2O |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
2-phenylindeno[2,1-d]pyrimidin-9-one |
InChI |
InChI=1S/C17H10N2O/c20-16-13-9-5-4-8-12(13)14-10-18-17(19-15(14)16)11-6-2-1-3-7-11/h1-10H |
InChI-Schlüssel |
ZPFBYRRSJUZGJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC=C3C4=CC=CC=C4C(=O)C3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(4-Phenoxyphenoxy)[1,1'-biphenyl]-2,2'-diol](/img/structure/B14251018.png)

![N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B14251031.png)
![(1r,3r,4r)-3-Benzoyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14251039.png)

![N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide](/img/structure/B14251050.png)

![Benzoselenazole, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14251057.png)

![1-[(2S,5R)-2,5-Dimethyl-4-(prop-2-en-1-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B14251067.png)
![(4S,5R)-4,5-dihydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one](/img/structure/B14251072.png)

